

# 4-(2-methylphenyl)-1H-pyrazole functionalization methods

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## Compound of Interest

Compound Name: 4-(2-methylphenyl)-1H-pyrazole

CAS No.: 872366-13-7

Cat. No.: B3012174

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Application Note: Functionalization Strategies for **4-(2-Methylphenyl)-1H-pyrazole**

## PART 1: STRATEGIC OVERVIEW & MOLECULAR ARCHITECTURE

1.1 The Scaffold Relevance The **4-(2-methylphenyl)-1H-pyrazole** moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, JNK pathways).[1] Unlike the flat 4-phenylpyrazole, the ortho-methyl group in the 2-position of the phenyl ring introduces a critical steric clash with the pyrazole hydrogens (H3/H5). This forces the phenyl ring to twist out of coplanarity with the pyrazole core (dihedral angle approx. 40–60°), increasing solubility and creating a unique 3D vector for binding pockets.

1.2 Reactivity Profile & The "Tautomer Trap" The unsubstituted nitrogen (N1) is the primary vector for diversification. However, in solution, **4-(2-methylphenyl)-1H-pyrazole** exists in rapid tautomeric equilibrium.[1]

- **Key Challenge:** Upon N-alkylation, the symmetry is broken. While the starting material is symmetric regarding positions 3 and 5, the introduction of an N-substituent renders C3 and C5 non-equivalent.
- **Steric Shielding:** The o-tolyl group provides steric bulk that can hinder bulky electrophiles from attacking C3/C5, but it primarily affects the rotational barrier, potentially leading to

atropisomers if the N-substituent is sufficiently bulky.[1]

## PART 2: DETAILED PROTOCOLS & SCIENTIFIC VALIDATION

### Vector A: N-Alkylation (The Primary Handle)[2]

Rational Design: Base-mediated alkylation is the standard.[2] However, "over-basing" with NaH can lead to bis-alkylation or side reactions on the benzylic methyl group.[1] We utilize a mild Carbonate-Base System to ensure mono-alkylation control.

Protocol 1: Controlled N-Alkylation via Cesium Carbonate Target: Synthesis of N-substituted derivatives for SAR exploration.

Reagents:

- Substrate: **4-(2-methylphenyl)-1H-pyrazole** (1.0 equiv)
- Electrophile: Alkyl Halide (R-X) (1.1 equiv)
- Base: Cesium Carbonate ( ) (2.0 equiv)
- Solvent: DMF (Anhydrous) or Acetonitrile (for more reactive electrophiles)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried reaction vial with **4-(2-methylphenyl)-1H-pyrazole** (1.0 mmol) and (2.0 mmol). Purge with Nitrogen ( ) for 5 minutes.
- Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). The "Cesium Effect" improves solubility and nucleophilicity of the pyrazolate anion compared to potassium salts.

- Activation: Stir at room temperature (RT) for 15 minutes. A slight color change (often pale yellow) indicates deprotonation.
- Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[2]
  - Critical Note: If R-X is a secondary halide, add NaI (0.1 equiv) as a Finkelstein catalyst.[1]
- Reaction: Stir at  
  
for 4–12 hours. Monitor via LC-MS.
  - Endpoint: Disappearance of starting material (  
  
159 [M+H]).
- Workup: Dilute with EtOAc (20 mL), wash with water (  
  
) to remove DMF, then brine. Dry over  
  
.[3][4]
- Purification: Flash chromatography (Hexane/EtOAc).

#### Self-Validating Check:

- <sup>1</sup>H NMR Diagnostic: The N-alkylation breaks the symmetry. Look for the differentiation of the pyrazole C3-H and C5-H protons. In the starting material, they appear as a singlet (approx. 7.6–7.8 ppm, 2H).[1] In the product, they split into two distinct singlets (approx. 7.5 ppm and 7.9 ppm).

## Vector B: C-H Activation (The Secondary Handle)

Rational Design: Direct functionalization of C3/C5 allows for the introduction of aryl or halogen groups without pre-functionalization. The o-tolyl group exerts a "steric umbrella" effect, making this more challenging than simple pyrazoles.[1]

Protocol 2: Regioselective C3/C5 Halogenation Target: Preparation of precursors for Suzuki/Buchwald couplings.

## Reagents:

- Substrate: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole (N-protected substrate required)
- Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
- Solvent: Acetonitrile (ACN)

## Step-by-Step Methodology:

- Dissolution: Dissolve the N-alkylated substrate (1.0 mmol) in ACN (5 mL).
- Addition: Add NIS (1.1 equiv) in one portion at (ice bath).
  - Mechanistic Insight: Low temperature prevents poly-halogenation. The electron-rich pyrazole ring reacts faster than the phenyl ring.
- Progression: Allow to warm to RT and stir for 2 hours.
- Quench: Add 10% aqueous Sodium Thiosulfate ( ) to quench excess iodine (color changes from red/brown to clear).
- Isolation: Extract with DCM.

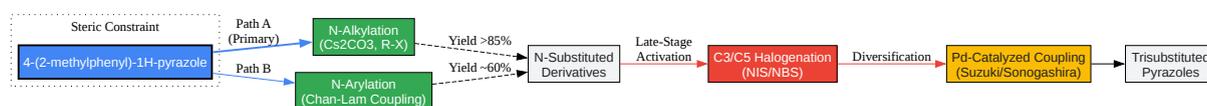
## Data Summary Table: Functionalization Efficiency

Method	Vector	Reagent System	Typical Yield	Key Selectivity Factor
Protocol 1	N1-Alkylation	/ DMF	85–95%	Steric bulk of electrophile
Protocol 2	C5-Iodination	NIS / ACN	70–85%	Electronic activation of Pyrazole
Chan-Lam	N1-Arylation	/ Boronic Acid	50–70%	Oxidative conditions required
Radical	Benzylic-CH	NBS / AIBN	40–60%	Competition with Pyrazole bromination

## PART 3: VISUALIZATION & PATHWAYS

### Diagram 1: Reactivity Map & Functionalization Logic

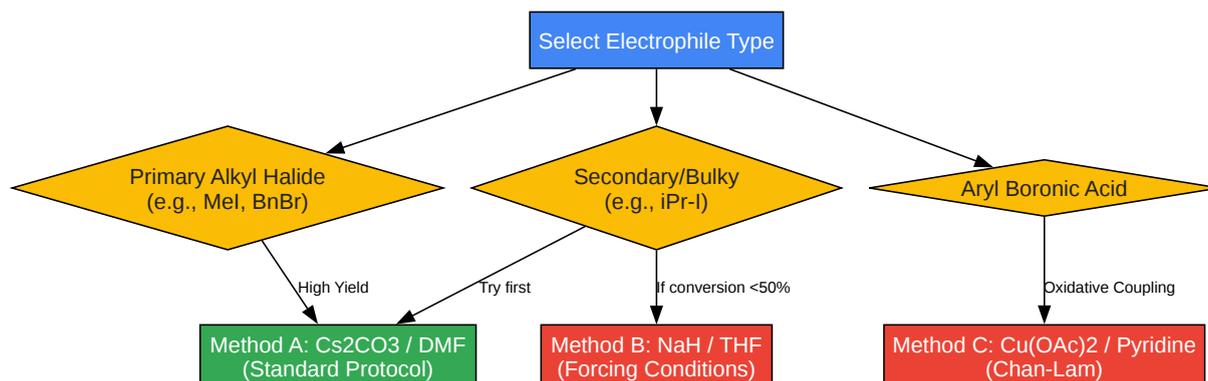
This diagram illustrates the divergent synthetic pathways available for the scaffold.



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Caption: Divergent functionalization pathways. Path A (N-Alkylation) is the requisite first step before C3/C5 activation to prevent regio-scrambling.

### Diagram 2: Decision Matrix for N-Alkylation



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Caption: Decision matrix for selecting the optimal N-functionalization condition based on electrophile steric and electronic properties.

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